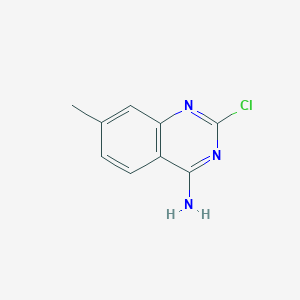

2-Chloro-7-methylquinazolin-4-amine

描述

属性

IUPAC Name |

2-chloro-7-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMTXNNIOHVPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Route A: Sequential Cyclization-Chlorination-Amination

- Cyclization : 3-Methoxy-4-methylbenzaldehyde → 2,4-dihydroxy-7-methylquinazoline via urea intermediate.

- Chlorination : POCl₃ converts hydroxyl groups to chlorides.

- Amination : Selective substitution at position 4 with NH₃.

Route B: Direct Functionalization of Preformed Quinazolines

- Substrate : 4-Chloro-2-methylquinazoline.

- Amination : Microwave-assisted reaction with NH₃ yields 2-chloro-7-methylquinazolin-4-amine in 84% yield.

Optimization and Challenges

- Selectivity : Excess POCl₃ (3–5 equiv.) ensures complete chlorination at position 2.

- Purification : Recrystallization from hexane/dichloromethane mixtures enhances purity.

- Yield Improvements : Microwave methods reduce reaction times from hours to minutes.

Comparative Data Table

化学反应分析

Types of Reactions

2-Chloro-7-methylquinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinazoline derivatives with varying biological activities.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline ring .

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

作用机制

The mechanism of action of 2-Chloro-7-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Structural and Physicochemical Properties

Key Differences and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) at C2 increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Methoxy vs. Methyl : Methoxy (OCH₃) increases polarity and hydrogen-bonding capacity compared to methyl (CH₃), affecting solubility and target binding .

- N-Substituents : Bulky groups (e.g., diethyl, phenyl) at C4 improve selectivity for enzyme active sites but may reduce aqueous solubility .

Industrial Viability :

- Compounds with simpler substituents (e.g., 2-Chloro-7-methyl) are easier to synthesize but may lack specificity.

- Fluorinated analogs (e.g., 7-F) require specialized handling but offer enhanced pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。